molecular formula C10H13N3 B072478 Debrisoquine CAS No. 1131-64-2

Debrisoquine

Cat. No. B072478
CAS RN: 1131-64-2
M. Wt: 175.23 g/mol
InChI Key: JWPGJSVJDAJRLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of debrisoquine derivatives and related compounds is a topic of interest in medicinal chemistry. While direct information on the synthesis of debrisoquine itself from recent years is not readily available, research on similar compounds provides insights into methods that might be applicable. For instance, methodologies for synthesizing isoquinoline and pyridone derivatives involve Rh(III)-catalyzed annulation reactions, indicating a potential pathway for debrisoquine or its analogs' synthesis (Shi, Yu, & Wang, 2015).

Molecular Structure Analysis

Debrisoquine's molecular structure is essential for understanding its interactions and metabolism within the human body. Its structure, characterized by a positively charged quaternary ammonium group under physiological pH, influences its substrate compatibility with various transporters and enzymes. Studies have identified debrisoquine as a substrate of the organic cation transporter OCT1, highlighting the significance of molecular interactions in its hepatic uptake and subsequent metabolism (Saadatmand et al., 2012).

Chemical Reactions and Properties

Debrisoquine's chemical properties, such as its low carrier-independent membrane permeability and strong inhibition of model OCT1 substrate uptake, underscore its complex pharmacokinetic profile. Its uptake and metabolism are significantly affected by OCT1 inhibitors and common drugs, as well as by genetic polymorphisms in the OCT1 gene, which modulate its pharmacological effects and interactions (Saadatmand et al., 2012).

Physical Properties Analysis

Although specific studies detailing the physical properties of debrisoquine, such as solubility, melting point, and stability, are not highlighted in the retrieved literature, these properties are crucial for its formulation and therapeutic efficacy. The drug's charge and solubility in physiological conditions affect its absorption, distribution, and elimination processes, which are key to its pharmacological activity.

Chemical Properties Analysis

The chemical behavior of debrisoquine, particularly its metabolic transformation by CYP2D6 and interaction with the OCT1 transporter, has significant implications for its pharmacogenetic applications. It serves as a model compound for studying the effects of genetic variations on drug metabolism and for predicting drug-drug interactions and individual responses to therapy. This highlights the broader relevance of understanding the chemical properties of pharmacologically active compounds (Saadatmand et al., 2012).

Scientific Research Applications

  • Debrisoquine as a Substrate of OCT1 :

    • Debrisoquine is a substrate of the hepatic organic cation transporter OCT1, impacting its uptake in hepatocytes and metabolism by CYP2D6 (Saadatmand et al., 2012).
  • Genetic Polymorphism :

    • A bimodal distribution in debrisoquine metabolism among individuals indicates genetic control, with variations in the CYP2D6 gene playing a significant role (Mahgoub et al., 1977).
    • The "poor metabolizer" phenotype of debrisoquine, prevalent in a part of the population, is an autosomal Mendelian recessive character (Evans et al., 1980).
    • Certain mutations in the CYP2D6 gene are associated with the "poor metabolizer" phenotype (Skoda et al., 1988).
  • Relationship with Diseases :

    • The ability to metabolize debrisoquine is linked to the risk of lung cancer, with extensive metabolizers at a higher risk (Caporaso et al., 1990).
  • Ultrarapid Metabolism :

    • Some individuals exhibit ultrarapid metabolism of debrisoquine due to inherited amplification of the CYP2D6 gene (Johansson et al., 1993).
  • Pharmacokinetics in Different Genotypes :

    • The plasma concentration-time curves of debrisoquine and its metabolites vary significantly between individuals with different CYP2D6 genotypes (Dalén et al., 1999).
  • Pharmacogenetics and Clinical Implications :

    • Debrisoquine's hydroxylation phenotype, determined by CYP2D6 genetics, is important for predicting drug-related side effects, interactions, or therapeutic failures, especially in psychiatric patients treated with antipsychotic drugs (Llerena et al., 2009).

Safety And Hazards

While specific safety and hazard information for Debrisoquine was not found in the search results, it is known that Debrisoquine is an adrenergic neuron-blocking drug similar in effects to guanethidine . It is a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs .

Future Directions

Research in pharmacogenetics is currently developing in two main directions: firstly, identifying specific genes and gene products associated with various diseases, which may act as targets for new drugs, and, secondly, identifying genes and allelic variants of genes that affect our response to current drugs . Emphasizing the importance of increased diversity, we envision future directions for the field that should pave the way to the clinical implementation of pharmacogenetics .

properties

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPGJSVJDAJRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022885
Record name Debrisoquin
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Debrisoquine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine, rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors. It is taken up by norepinephrine transporters. It becomes concentrated in NE transmitter vesicles, replacing NE in these vesicles. This leads to a gradual depletion of NE stores in the nerve endings. Once inside the terminal it blocks the release of noradrenaline in response to arrival of an action potential. In contrast to ganglionic blocking agents, debrisoquin suppresses equally the responses mediated by alpha-and beta-adrenergic receptors but does not produce parasympathetic blockade. Since sympathetic blockade results in modest decreases in peripheral resistance and cardiac output, debrisoquin lowers blood pressure in the supine position. It further reduces blood pressure by decreasing the degree of vasoconstriction that normally results from reflex sympathetic nervous activity upon assumption of the upright posture, thus reducing venous return and cardiac output more.
Record name Debrisoquine
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Product Name

Debrisoquine

CAS RN

1131-64-2
Record name Debrisoquine
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Record name DEBRISOQUIN
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Record name Debrisoquine
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Melting Point

278-280 °C, 278 - 280 °C
Record name Debrisoquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04840
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Debrisoquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Tetrahydroisoquinoline (0.013 m) is treated with aminoiminomethanesulfonic acid (0.01 m) at ambient temperature. After completion of the reaction, it is diluted with acetonitrile, cooled and the solid product is collected by filtration.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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